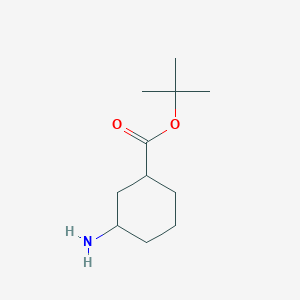
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Übersicht
Beschreibung
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide (P3TFAH) is a small molecule that has been studied for its potential therapeutic applications. It is a derivative of the pyridine ring, which is a nitrogen-containing heterocyclic compound, and is further functionalized by the addition of a methyl group, a tetrahydrofuran ring, and an amine group. P3TFAH has been studied for its ability to interact with various proteins and receptors, and its potential use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has been studied for its potential to interact with various proteins and receptors, and its potential use in drug discovery and development. In particular, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has been studied for its ability to interact with a variety of G-protein coupled receptors (GPCRs), including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H2. Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has also been studied for its potential to modulate the activity of several enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit pb2, an important subunit of influenza rna-dependent rna polymerase (rdrp) . RdRP has been recognized as a promising target for the treatment of influenza .
Mode of Action
Related compounds have been shown to interact with their targets, such as pb2, resulting in inhibition of the target’s function .
Biochemical Pathways
Inhibition of pb2, as seen with related compounds, would affect the replication of the influenza virus, as pb2 is a key component of the virus’s rna polymerase complex .
Result of Action
The inhibition of pb2 by related compounds would likely result in decreased replication of the influenza virus .
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has several advantages as a research tool. It is a small molecule that is relatively easy to synthesize, and it has been studied for its potential to interact with various proteins and receptors. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not known whether Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has any significant effects on the regulation of hormones, neurotransmitters, or other signaling molecules.
Zukünftige Richtungen
There are several potential future directions for research on Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. These include further studies on its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted on its potential to interact with various enzymes and GPCRs. Finally, studies could be conducted to assess its potential for use in drug discovery and development.
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.BrH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBWFKDKIQFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1389540.png)





![2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1389553.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)

![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)